(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a propoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde with 3-butyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Bromine, nitric acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-butyl-5-{[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-butyl-5-{[1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the propoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H27N3O2S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-3-5-15-28-25(30)23(33-26(28)32)17-20-18-29(21-9-7-6-8-10-21)27-24(20)19-11-13-22(14-12-19)31-16-4-2/h6-14,17-18H,3-5,15-16H2,1-2H3/b23-17- |
InChI Key |
YIBZZXNBBINYCP-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCCC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCCC)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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